molecular formula C11H22N2O4S2 B14290726 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane CAS No. 138529-90-5

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane

Katalognummer: B14290726
CAS-Nummer: 138529-90-5
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: INVPZZAWURTZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonyl group. Diazo compounds are known for their versatility in organic synthesis, particularly due to their ability to form carbenes, which are highly reactive intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diazo compounds typically involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule to an acceptor molecule. One of the most common methods for preparing diazo compounds is the Regitz diazo transfer, which uses sulfonyl azides as diazo donors . The reaction conditions often involve the use of a base to facilitate the transfer.

Industrial Production Methods

Industrial production of diazo compounds can be challenging due to the potential hazards associated with sulfonyl azides, which are explosive. recent advancements have led to the development of safer protocols, such as the ‘sulfonyl-azide-free’ (SAFE) method, which allows for the production of diazo compounds in aqueous media without the need for hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane can undergo various types of reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbene intermediate.

    Reduction: The diazo group can be reduced to form an amine.

    Substitution: The diazo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as peroxides or metal catalysts can be used.

    Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carbenes, amines, and substituted derivatives, depending on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane involves the formation of a carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Diazo-2-oxopropane: Another diazo compound used in organic synthesis.

    1-Diazo-3-oxobutane: Known for its use in cyclopropanation reactions.

    1-Diazo-4-oxopentane: Utilized in the synthesis of heterocyclic compounds.

Uniqueness

1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is unique due to its dual sulfonyl groups, which enhance its stability and reactivity compared to other diazo compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.

Eigenschaften

CAS-Nummer

138529-90-5

Molekularformel

C11H22N2O4S2

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-[diazo(3-methylbutylsulfonyl)methyl]sulfonyl-3-methylbutane

InChI

InChI=1S/C11H22N2O4S2/c1-9(2)5-7-18(14,15)11(13-12)19(16,17)8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

INVPZZAWURTZET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCS(=O)(=O)C(=[N+]=[N-])S(=O)(=O)CCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.